molecular formula C13H26N2O2 B2630940 Tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate CAS No. 2408391-96-6

Tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate

Cat. No.: B2630940
CAS No.: 2408391-96-6
M. Wt: 242.363
InChI Key: SSLOSKCKBZUWFU-QWRGUYRKSA-N
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Description

Tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and a methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Strong nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate is used as a protecting group for amines in peptide synthesis. Its stability under a variety of conditions makes it an ideal choice for multi-step synthetic processes.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving carbamate-hydrolyzing enzymes. It serves as a model substrate to understand the mechanisms of enzyme action.

Medicine

In medicine, derivatives of this compound are explored for their potential as prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its role as a protecting group helps in the efficient production of complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate involves the hydrolysis of the carbamate group. This reaction is catalyzed by carbamate-hydrolyzing enzymes, leading to the release of the active amine. The molecular targets include enzymes that interact with carbamate groups, and the pathways involved are those related to carbamate metabolism.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-methyl-N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate
  • tert-butyl N-methyl-N-[(1R,2S)-2-(methylamino)cyclohexyl]carbamate
  • tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate

Uniqueness

The uniqueness of tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate lies in its specific stereochemistry. The (1S,2S) configuration provides distinct reactivity and interaction profiles compared to its stereoisomers. This makes it particularly useful in stereoselective synthesis and research applications where the configuration of the molecule is crucial.

Properties

IUPAC Name

tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(5)11-9-7-6-8-10(11)14-4/h10-11,14H,6-9H2,1-5H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLOSKCKBZUWFU-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCCC1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCCC[C@@H]1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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